molecular formula C11H16N2O B13874138 3-(aminomethyl)-N-phenyloxolan-3-amine

3-(aminomethyl)-N-phenyloxolan-3-amine

Cat. No.: B13874138
M. Wt: 192.26 g/mol
InChI Key: QFZOCYDPHQDVRZ-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-phenyloxolan-3-amine is an organic compound that features both an oxolane ring and an aminomethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-phenyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of an oxolane derivative with an aminomethylating agent in the presence of a catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-phenyloxolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

3-(aminomethyl)-N-phenyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein and enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-phenyloxolan-3-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-N-phenyloxolan-3-amine: Unique due to the presence of both an oxolane ring and an aminomethyl group.

    3-(aminomethyl)phenylboronic acid hydrochloride: Similar in structure but contains a boronic acid group instead of an oxolane ring.

    2-(aminomethyl)phenol: Contains a phenol group instead of an oxolane ring.

Uniqueness

The combination of the oxolane ring and the aminomethyl group in this compound provides unique chemical properties that are not found in other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-(aminomethyl)-N-phenyloxolan-3-amine

InChI

InChI=1S/C11H16N2O/c12-8-11(6-7-14-9-11)13-10-4-2-1-3-5-10/h1-5,13H,6-9,12H2

InChI Key

QFZOCYDPHQDVRZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CN)NC2=CC=CC=C2

Origin of Product

United States

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